

Unveiling the Potential of 3-Cyanovinylcarbazole: A Technical Guide to its Applications

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Compound of Interest		
Compound Name:	3-Cyanovinylcarbazole phosphoramidite	
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Introduction

3-Cyanovinylcarbazole (CNVK) and its derivatives have emerged as a versatile class of molecules with significant applications in biological research and materials science. This technical guide provides an in-depth exploration of the core applications of 3-cyanovinylcarbazole, with a focus on its utility as a powerful tool for nucleic acid manipulation and its emerging role in organic electronics. This document summarizes key quantitative data, details experimental protocols for its primary applications, and provides visual representations of the underlying mechanisms and workflows.

Core Applications of 3-Cyanovinylcarbazole

The unique photochemical properties of 3-cyanovinylcarbazole underpin its primary applications. The core functionalities revolve around its ability to undergo a rapid and reversible [2+2] photocycloaddition reaction with pyrimidine bases in DNA and RNA upon exposure to specific wavelengths of UV light.

Ultrafast and Reversible Photo-Cross-Linking of Nucleic Acids



3-Cyanovinylcarbazole is widely recognized for its exceptional efficiency and speed as a photocross-linker for DNA and RNA strands.[1][2][3][4][5] This property allows for the precise and temporal control of nucleic acid structure and function.

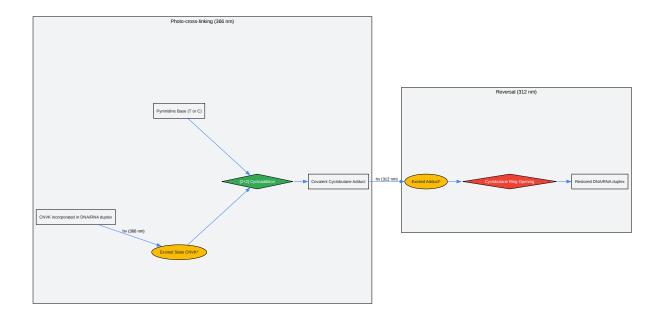
Quantitative Performance Data:

Parameter	Value	Wavelength for Cross-linking	Wavelength for Reversal	Reference
Cross-linking time (to Thymine)	1 second (100% efficiency)	366 nm	312 nm	[6][7]
Cross-linking time (to Cytosine)	25 seconds (quantitative)	366 nm	312 nm	[6][7]
Reversal Time	3 minutes	312 nm	-	[4][6][7]
Increase in Duplex Melting Temperature (Tm) after cross- linking	~30 °C	-	-	[6][8]

Mechanism of Action:

The photo-cross-linking reaction involves the formation of a cyclobutane ring between the cyanovinyl group of CNVK and the C5-C6 double bond of a pyrimidine base (thymine or cytosine) in a complementary nucleic acid strand.[1] This covalent bond is stable but can be reversed by irradiation with a different UV wavelength, typically 312 nm, which cleaves the cyclobutane ring and restores the original structures.[4][6] Purine bases are not reactive towards this photo-cross-linking, allowing for selective targeting of pyrimidines.[6][7]





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Mechanism of CNVK photo-cross-linking and reversal.

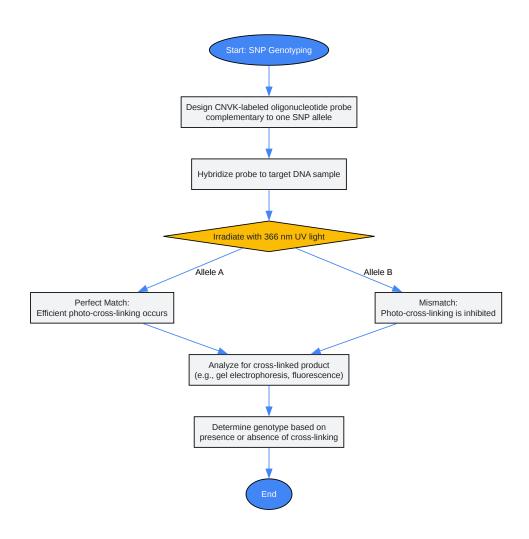
Applications in Biological Research

The ability to control nucleic acid interactions with spatiotemporal precision has led to several key applications in molecular biology and diagnostics.

- Fluorescence In Situ Hybridization (FISH): CNVK-modified fluorescent probes enhance the stability of probe-target hybrids in FISH assays. The covalent cross-link prevents the dissociation of the probe during washing steps, leading to improved signal-to-noise ratios and more reliable detection of specific RNA sequences within cells.[9]
- Regulation of Gene Expression: By incorporating CNVK into antisense oligonucleotides, it is
 possible to regulate gene expression in a light-dependent manner. Photo-cross-linking of the
 antisense oligo to its target mRNA can block translation, thereby silencing the gene. This
 effect can be reversed by subsequent irradiation at the cleavage wavelength.[1]



Single Nucleotide Polymorphism (SNP) Genotyping: The high sequence selectivity of the
photo-cross-linking reaction can be exploited for the detection of SNPs. A CNVK-modified
probe will efficiently cross-link to a perfectly complementary target but will show significantly
reduced reactivity with a target containing a mismatch at the cross-linking site. This
difference in reactivity can be used to distinguish between different alleles.[8]



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Workflow for SNP detection using a CNVK-labeled probe.

Applications in Organic Electronics



Carbazole derivatives, including those with cyanovinyl moieties, are of growing interest in the field of organic electronics due to their favorable photophysical and electrochemical properties.

Dye-Sensitized Solar Cells (DSSCs): Phenothiazine-based organic dyes incorporating
cyanovinyl groups have been synthesized and utilized as sensitizers in DSSCs. The
cyanovinyl moiety can act as an electron-withdrawing group and extend the π-conjugation of
the dye, which influences its light-harvesting efficiency and overall cell performance.[10][11]
 [12]

Performance of Phenothiazine Dyes with Cyanovinyl Moieties in DSSCs:

Dye	Power Conversion Efficiency (PCE) (%)	Short-Circuit Current (Jsc) (mA/cm²)	Open-Circuit Voltage (Voc) (V)	Reference
OMS1	0.68	-	-	[10][11][12]
OMS2	-	-	-	[10][11][12]
OMS3	4.00	8.72	0.66	[10][11][12]
N719 (standard)	7.49	-	-	[10][11][12]

Experimental Protocols Synthesis and Incorporation of 3-Cyanovinylcarbazole (CNVK) Phosphoramidite

The incorporation of CNVK into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The CNVK phosphoramidite is commercially available or can be synthesized.

Materials:

- CNVK Phosphoramidite
- UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)



- UltraMild Cap Mix A
- Controlled pore glass (CPG) solid support
- Standard DNA synthesis reagents and solvents

Protocol:

- Oligonucleotide Synthesis: The CNVK phosphoramidite is coupled using a standard coupling time on the DNA synthesizer. It is recommended to use UltraMILD monomers to prevent side reactions.[1][13][14]
- Deprotection:
 - If using UltraMILD reagents: Deprotect the oligonucleotide from the solid support and remove protecting groups using either 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature. [1][13][14]
 - If using standard bases: Deprotect in Ammonium Hydroxide at room temperature for 24-36 hours.[13][14]
- Purification: Purify the CNVK-modified oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Photo-Cross-Linking of CNVK-Modified Oligonucleotides

Materials:

- Purified CNVK-modified oligonucleotide
- · Complementary target DNA or RNA
- Hybridization buffer (e.g., saline-sodium citrate buffer)
- UV lamp with an emission maximum at 366 nm (for cross-linking)



UV lamp with an emission maximum at 312 nm (for reversal)

Protocol:

- Hybridization: Anneal the CNVK-modified oligonucleotide with its complementary target strand in a suitable hybridization buffer by heating to 95 °C and slowly cooling to room temperature.
- Photo-Cross-Linking: Expose the hybridized duplex to UV light at 366 nm. The irradiation time will depend on the pyrimidine base opposite the CNVK moiety (1 second for thymine, up to 30 seconds for cytosine to ensure complete reaction).[6][7]
- Verification of Cross-Linking: The formation of the cross-linked product can be confirmed by techniques such as denaturing PAGE, where the cross-linked duplex will migrate slower than the individual strands.
- Photo-Reversal (Optional): To reverse the cross-link, irradiate the sample with UV light at 312 nm for approximately 3 minutes.[4][6][7]

Conclusion

3-Cyanovinylcarbazole has proven to be an invaluable tool in the field of nucleic acid research, offering unprecedented control over DNA and RNA structure and function through its rapid and reversible photo-cross-linking capabilities. Its applications in enhancing FISH, regulating gene expression, and detecting SNPs highlight its potential for advancing molecular diagnostics and therapeutics. Furthermore, the exploration of cyanovinylcarbazole derivatives in organic electronics, particularly in dye-sensitized solar cells, opens up new avenues for the development of advanced materials. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of this versatile molecule in a wide range of scientific disciplines.

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